5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-fluorophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains both pyrazole and oxadiazole rings. These types of compounds are known for their diverse pharmacological properties and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with carbonyl compounds to form the pyrazole ring, followed by the formation of the oxadiazole ring through cyclization with nitrile oxides .
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-fluorophenyl)-1,2,4-oxadiazole has been explored for various scientific research applications, including:
Medicinal Chemistry: This compound has shown potential in the development of new therapeutic agents due to its diverse pharmacological properties.
Biological Studies: It has been studied for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industrial Applications: The compound is also investigated for its potential use in the development of new materials and industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole and oxadiazole derivatives, such as:
Uniqueness
What sets 5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-fluorophenyl)-1,2,4-oxadiazole apart is its unique combination of the pyrazole and oxadiazole rings, which may confer distinct pharmacological properties and potential therapeutic benefits .
Properties
Molecular Formula |
C19H15FN4O |
---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-3-(3-fluorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C19H15FN4O/c1-11-6-7-12(2)15(8-11)16-10-17(23-22-16)19-21-18(24-25-19)13-4-3-5-14(20)9-13/h3-10H,1-2H3,(H,22,23) |
InChI Key |
BRNJGPIAOAREKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.